(5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo-triazoles This compound is characterized by its unique structure, which includes a fluorobenzylidene group and a trimethoxyphenyl group attached to a thiazolo-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-fluorobenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolo-triazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the creation of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This interaction is mediated by the functional groups present in the compound, which form hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved in its mechanism of action include the inhibition of signal transduction pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(2-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(2-iodobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in the presence of the fluorobenzylidene group. This fluorine atom imparts specific electronic properties to the compound, enhancing its reactivity and binding affinity to molecular targets. Compared to its analogs with different halogen atoms, the fluorinated compound exhibits distinct chemical behavior and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H16FN3O4S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16FN3O4S/c1-26-14-8-12(9-15(27-2)17(14)28-3)18-22-20-24(23-18)19(25)16(29-20)10-11-6-4-5-7-13(11)21/h4-10H,1-3H3/b16-10- |
InChI Key |
ZVDXCUFYOQEXCA-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=N2 |
Origin of Product |
United States |
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